molecular formula C6H10BrN3S B2512410 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide CAS No. 2260936-36-3

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide

Cat. No. B2512410
CAS RN: 2260936-36-3
M. Wt: 236.13
InChI Key: JBSGQZFRORYQRD-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide” is a chemical compound with the molecular formula C6H10BrN3S . It has a molecular weight of 236.13 . The compound contains a thiazolo[4,5-b]pyridine core, which is a bicyclic structure consisting of a thiazole ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[4,5-b]pyridine core, which is a bicyclic structure consisting of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyridine ring (a six-membered ring with one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide”, these properties could include its molecular weight (236.13 ), its solubility in various solvents, its melting point and boiling point, among others.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine; hydrobromide (EN300-6729144):

Pharmacological Research

EN300-6729144 is extensively used in pharmacological research to investigate its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers .

Neuroprotective Studies

This compound has shown promise in neuroprotective studies. Researchers are exploring its ability to protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Chemical Biology

In chemical biology, EN300-6729144 is utilized as a probe to study protein-ligand interactions. Its binding properties help in understanding the mechanisms of enzyme inhibition and activation, which is crucial for designing new drugs .

Synthetic Chemistry

EN300-6729144 serves as a building block in synthetic chemistry. Its versatile structure allows chemists to create a variety of derivatives, which can be used to develop new materials with specific properties for industrial applications .

Biochemical Assays

The compound is used in biochemical assays to test its efficacy and potency against various biological targets. These assays help in identifying its potential as a lead compound in drug discovery projects .

Molecular Modeling

Researchers employ EN300-6729144 in molecular modeling studies to predict its behavior in biological systems. These simulations provide insights into its pharmacokinetics and pharmacodynamics, aiding in the optimization of its therapeutic potential .

Toxicology Studies

Toxicology studies use EN300-6729144 to assess its safety profile. Understanding its toxicity levels and side effects is essential for determining its suitability for clinical trials and eventual therapeutic use.

These applications highlight the versatility and importance of EN300-6729144 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

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Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide”, it’s classified as an irritant .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.BrH/c7-6-9-5-4(10-6)2-1-3-8-5;/h8H,1-3H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSGQZFRORYQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide

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